

Synthesis and Key Reactivity of 2-Chloropentan-3-one

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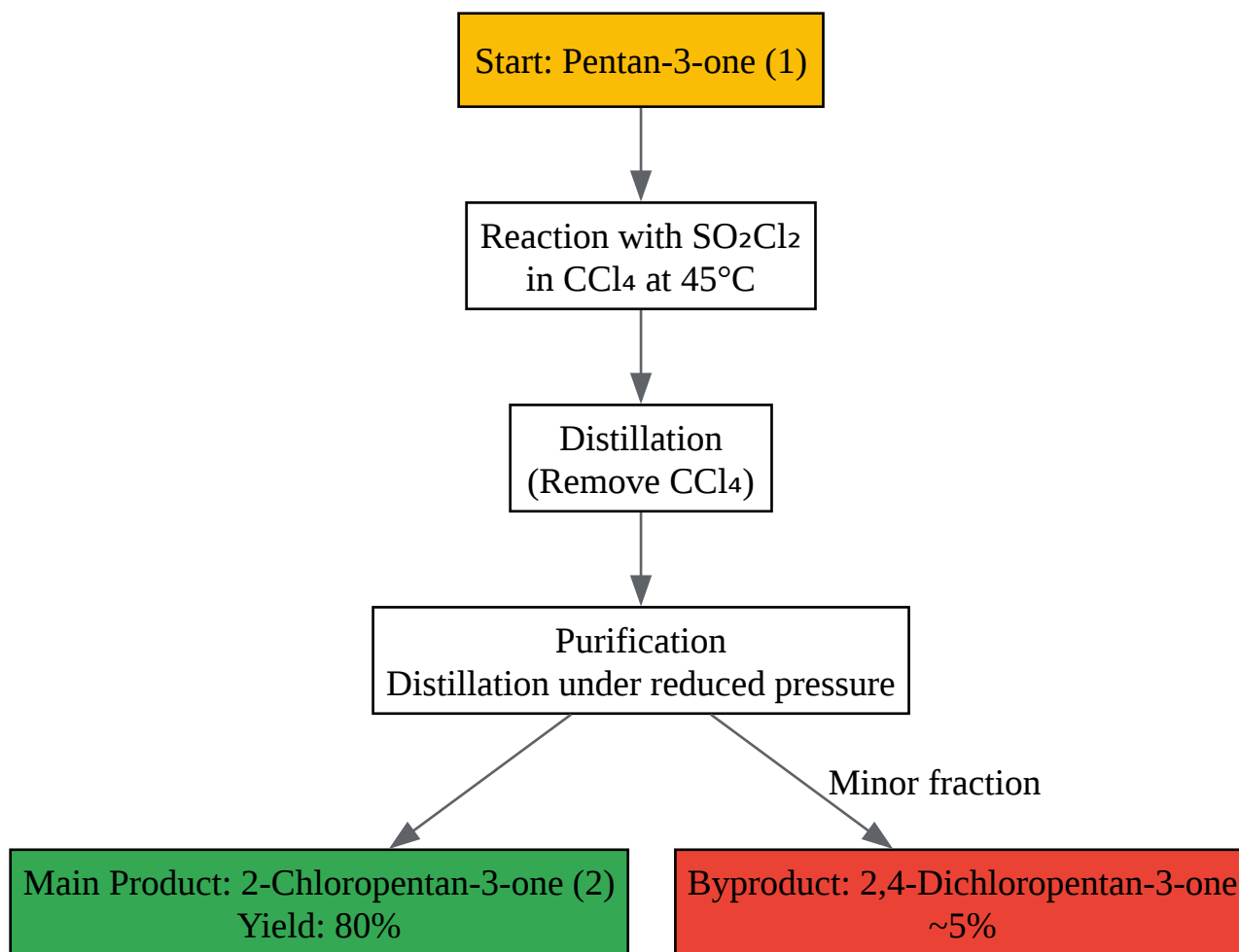
Compound Focus: 2-Chloropentan-3-one

CAS No.: 17042-21-6

Cat. No.: S784957

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The most valuable information available is a detailed, peer-reviewed procedure from *Organic Syntheses* for the synthesis and use of **2-Chloropentan-3-one**, highlighting its role in a [4+3] cycloaddition reaction [1]. The workflow and quantitative data are summarized below.



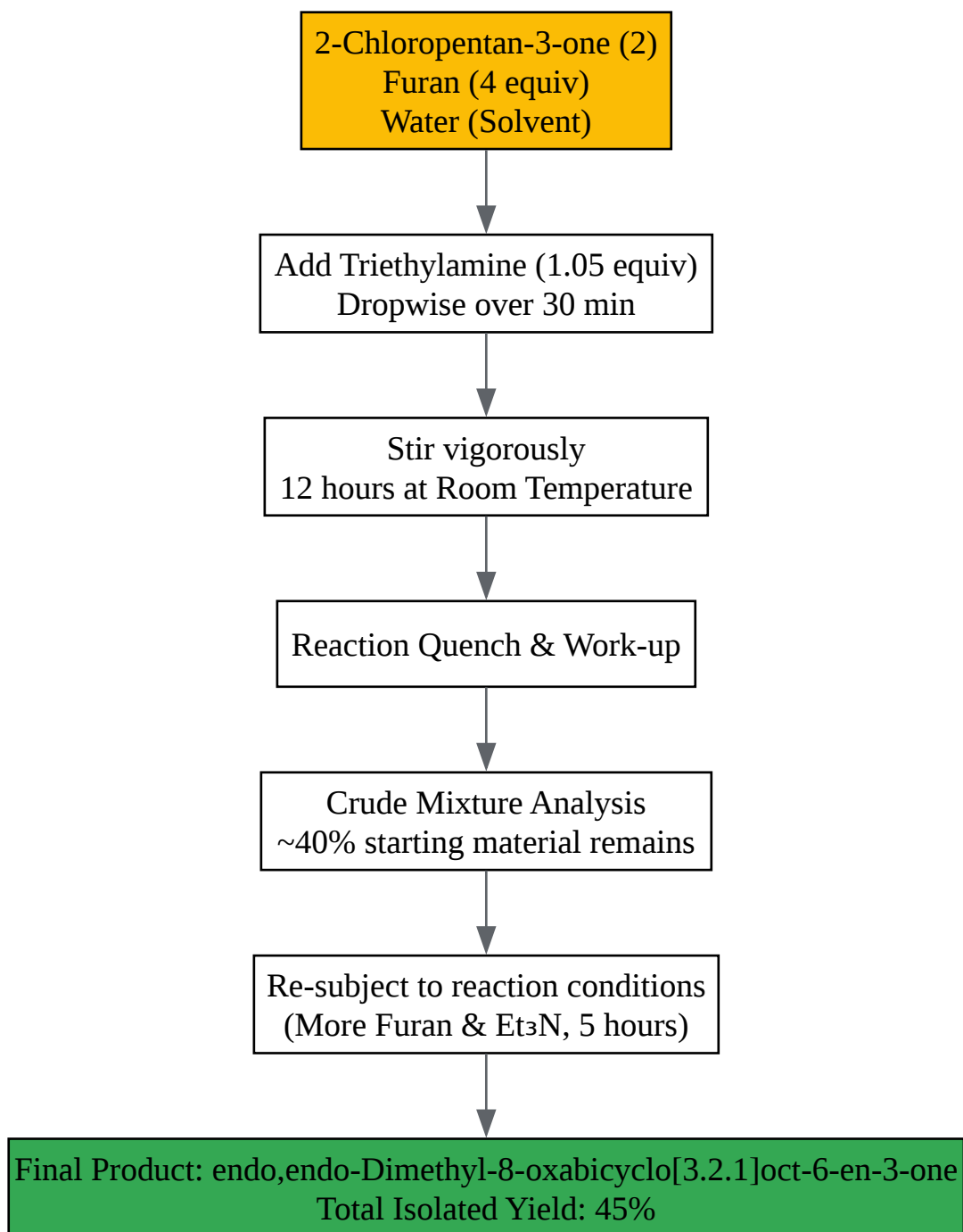
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Table 1: Quantitative Data for Synthesis of 2-Chloropentan-3-one [1]

Parameter	Details
Reactants	Pentan-3-one (0.80 mol), Sulfuryl Chloride (0.88 mol, 1.1 equiv)
Solvent	Carbon Tetrachloride (200 mL)
Reaction Conditions	45°C for 5 hours total
Product	2-Chloropentan-3-one
Yield	80%

Parameter	Details
Key Byproduct	2,4-Dichloropentan-3-one (~5%)
Purity Note	Trace amounts of the dichloro byproduct do not interfere with subsequent [4+3] cycloaddition.

The primary and well-documented reactivity of **2-Chloropentan-3-one** is its function as an oxyallyl cation precursor in a [4+3] cycloaddition with furan to synthesize 8-oxabicyclo[3.2.1]oct-6-en-3-one structures, which are valuable synthetic intermediates for natural products [1]. The experimental workflow for this key reaction is as follows:



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References

1. Organic Syntheses Procedure [orgsyn.org]

To cite this document: Smolecule. [Synthesis and Key Reactivity of 2-Chloropentan-3-one].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b784957#2-chloropentan-3-one-reactivity-comparison-analogs>]

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